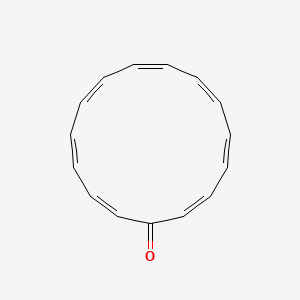
Tedralan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tedralan is a pharmaceutical compound primarily used as a bronchodilator. It contains the active ingredient theophylline, which is known for its ability to relax the smooth muscles of the airways, making it easier for individuals with respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) to breathe .
Métodos De Preparación
The synthesis of Tedralan involves the preparation of theophylline, which is derived from xanthine. The industrial production of theophylline typically involves the methylation of xanthine using methyl iodide under basic conditions. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete methylation .
Análisis De Reacciones Químicas
Tedralan, or theophylline, undergoes several types of chemical reactions:
Oxidation: Theophylline can be oxidized to form various metabolites. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions of theophylline are less common but can be achieved using reducing agents like sodium borohydride.
Substitution: Theophylline can undergo substitution reactions, particularly at the nitrogen atoms. Common reagents for these reactions include alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions include methylxanthines and other substituted xanthines.
Aplicaciones Científicas De Investigación
Tedralan has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the behavior of xanthine derivatives.
Biology: Theophylline is used in cell culture studies to investigate its effects on cellular respiration and metabolism.
Medicine: this compound is used in clinical research to develop new treatments for respiratory diseases.
Mecanismo De Acción
Theophylline, the active ingredient in Tedralan, exerts its effects through several mechanisms:
Bronchodilation: It relaxes the smooth muscles of the airways by inhibiting phosphodiesterase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels.
Anti-inflammatory: Theophylline reduces airway responsiveness to allergens and other irritants by inhibiting the release of inflammatory mediators.
Cardiovascular Effects: It stimulates the myocardium and increases cardiac output by reducing venous pressure.
Comparación Con Compuestos Similares
Tedralan is unique compared to other bronchodilators due to its multi-faceted mechanism of action. Similar compounds include:
Aminophylline: A compound that also contains theophylline but is more water-soluble.
Caffeine: Another xanthine derivative with similar stimulant effects but less potent bronchodilatory properties.
Theobromine: A compound found in cocoa that has mild bronchodilatory effects but is primarily known for its diuretic properties
This compound stands out due to its balanced profile of bronchodilation, anti-inflammatory effects, and cardiovascular benefits, making it a versatile option for treating respiratory conditions.
Propiedades
Número CAS |
8057-98-5 |
|---|---|
Fórmula molecular |
C29H36ClN7O6 |
Peso molecular |
614.1 g/mol |
Nombre IUPAC |
1,3-dimethyl-7H-purine-2,6-dione;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C12H12N2O3.C10H15NO.C7H8N4O2.ClH/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;1-8(11-2)10(12)9-6-4-3-5-7-9;1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;/h3-7H,2H2,1H3,(H2,13,14,15,16,17);3-8,10-12H,1-2H3;3H,1-2H3,(H,8,9);1H/t;8-,10-;;/m.0../s1 |
Clave InChI |
NKJQUBGQMMGWMJ-JBURPYQASA-N |
SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CC(C(C1=CC=CC=C1)O)NC.CN1C2=C(C(=O)N(C1=O)C)NC=N2.Cl |
SMILES isomérico |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.C[C@@H]([C@@H](C1=CC=CC=C1)O)NC.CN1C2=C(C(=O)N(C1=O)C)NC=N2.Cl |
SMILES canónico |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CC(C(C1=CC=CC=C1)O)NC.CN1C2=C(C(=O)N(C1=O)C)NC=N2.Cl |
| 8057-98-5 | |
Sinónimos |
ephedrine - phenobarbital - theophylline ephedrine, phenobarbital, theophylline drug combination Tedral tedralan |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[[2-(2-pyridinyl)-1-benzimidazolyl]methyl]-1H-1,2,4-triazole-5-thione](/img/structure/B1230167.png)




![Acetic acid,2-(10-methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thien-4-ylidene)-](/img/structure/B1230175.png)




![[16-Hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] 3-phenylprop-2-enoate](/img/structure/B1230182.png)



